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molecular formula C10H15NO B3042369 2-(2-Amino-3-methylphenyl)propan-2-ol CAS No. 59689-18-8

2-(2-Amino-3-methylphenyl)propan-2-ol

Cat. No. B3042369
M. Wt: 165.23 g/mol
InChI Key: GYOSKQNBXGHVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04456471

Procedure details

In this example a solution containing 381.46 g of methyl iodide in 500 ml of ethyl ether was added dropwise to 65.3 g of magnesium submerged in ethyl ether at room temperature and under nitrogen. The mixture was then cooled and then a solution containing 0.67 moles of 2-methyl-6-methoxycarbonylaniline in 500 ml of ethyl ether was dropwise added thereto. The mixture was then refluxed for 21/2 hours, then cooled and 750 ml of saturated aqueous ammonium chloride solution carefully added dropwise. Additional ammonium chloride solution was then added and the resulting mixture filtered through diatomaceous earth. The water layer in the filtrate was decanted from the ether layer and washed with ether. The ether washings were combined with the ether layers washed with water, dried and evaporated to dryness affording the title product.
Quantity
381.46 g
Type
reactant
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step Two
Quantity
0.67 mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Mg].[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8](C(OC)=O)[C:6]=1[NH2:7].[Cl-].[NH4+].C([O:20][CH2:21][CH3:22])C>>[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([C:21]([OH:20])([CH3:22])[CH3:1])[C:6]=1[NH2:7] |f:3.4|

Inputs

Step One
Name
Quantity
381.46 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
65.3 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0.67 mol
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C(=O)OC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting mixture filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The water layer in the filtrate was decanted from the ether layer
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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